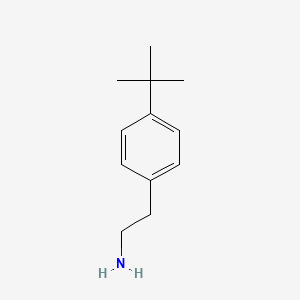

2-(4-tert-ブチルフェニル)エチルアミン

概要

説明

Synthesis Analysis

The synthesis of compounds with tert-butyl groups and ethylamine moieties involves multiple steps, including displacement, acylation, Wittig cyclization, nucleophilic substitution, and reduction . For example, the synthesis of ethyl(5S,6R)-2-(4-methylphenyl)-6-[(1R)-tert-butyldimethylsilyloxyethyl]-penem-3-carboxylate was achieved through a series of reactions starting from an optically active material . Similarly, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate was synthesized from commercially available starting materials in three steps with an overall yield of 81% .

Molecular Structure Analysis

The molecular structures of compounds containing tert-butyl groups and ethylamine moieties are characterized by techniques such as 1H NMR, IR, MS, and X-ray crystallography . For instance, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined, showing hydrogen-bonded dimers consisting of N—H⋯N and N—H⋯O interactions . The molecular and crystal structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was also characterized, revealing intramolecular hydrogen bonds .

Chemical Reactions Analysis

The tert-butyl group and ethylamine moiety in these compounds participate in various chemical reactions. For example, the tert-butyl group can influence the reactivity of amino groups in the synthesis of hyperbranched polyimides . In the context of gold complexes, the tert-butylphenyl groups are part of ligands that undergo electron-transfer reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with tert-butyl groups and ethylamine moieties are influenced by their molecular structure. For instance, the presence of tert-butyl groups can affect the solubility and stability of the compounds . The electronic structure of gold complexes containing tert-butylphenyl groups was elucidated using spectroscopic methods and DFT calculations, showing different oxidation states and radical species . Additionally, the antidepressant activity of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives was investigated, indicating the potential for rapid onset of antidepressant activity .

科学的研究の応用

プロテオミクス研究

2-(4-tert-ブチルフェニル)エチルアミン: は、タンパク質、特にその構造と機能を大規模に研究するプロテオミクスで使用されます。 この化合物は、さまざまな生物学的プロセスにおけるタンパク質の役割を理解するのに役立つ、タンパク質と相互作用できるより複雑な分子の合成における構成要素として使用されます .

重合触媒

この化学物質は、極性モノマーとのエチレンの共重合のためのニッケル触媒における配位子として機能します。 これらの触媒は、制御された微細構造を持つ機能性ポリオレフィンを製造するために不可欠であり、これは工業用途で特定の特性を持つ材料を作成するために重要です .

ポリプロピレンの核剤の合成

2-(4-tert-ブチルフェニル)エチルアミン: は、ポリプロピレン(PP)の核剤の合成における重要な原料です。 これらの核剤は、PPの結晶化プロセスを制御するために不可欠であり、それによりその機械的特性と耐熱性を向上させます .

機能性ポリエチレンの開発

この化合物は、共重合プロセスによる機能性ポリエチレンの合成に関与しています。 それは、分子量、融点、および極性モノマーの組み込み比などのポリマーの特性に影響を与える改質剤として機能します .

作用機序

While the specific mechanism of action for 2-(4-tert-Butylphenyl)ethylamine is not available, related compounds have shown various bioactivities. For instance, 2,4-Ditert butyl phenol, a compound extracted from Plumbago zeylanica, has demonstrated antifungal, antioxidant, and cancer-fighting properties .

Safety and Hazards

2-(4-tert-Butylphenyl)ethylamine is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure. It can cause skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity after a single exposure (Category 3) . It’s advised to handle this compound with appropriate safety measures .

将来の方向性

特性

IUPAC Name |

2-(4-tert-butylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4-7H,8-9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCZSFRAGKIIKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370886 | |

| Record name | 2-(4-tert-Butylphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91552-82-8 | |

| Record name | 2-(4-tert-Butylphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-tert-butylphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

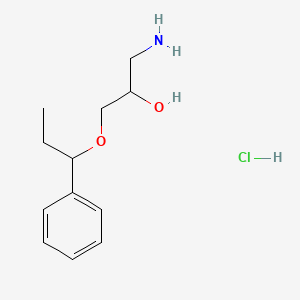

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid](/img/structure/B1272120.png)

![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)

![2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272151.png)